(+/-)-Butoxamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1937-88-8 |

|---|---|

Molecular Formula |

C15H26ClNO3 |

Molecular Weight |

303.82 g/mol |

IUPAC Name |

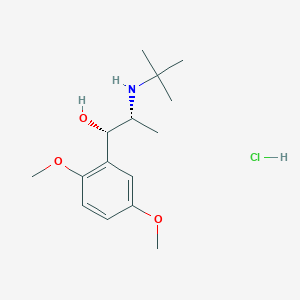

(1S,2R)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C15H25NO3.ClH/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6;/h7-10,14,16-17H,1-6H3;1H/t10-,14-;/m1./s1 |

InChI Key |

URPAECSKKQLCII-BWTUWSSMSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C.Cl |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

(+/-)-Butoxamine hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (+/-)-Butoxamine Hydrochloride

Abstract

This compound is a classical pharmacological tool indispensable for the study of the adrenergic system. This guide provides a comprehensive examination of its core mechanism of action, focusing on its molecular interactions, downstream signaling consequences, and the experimental methodologies used for its characterization. As a selective antagonist of the β2-adrenergic receptor, butoxamine allows for the precise dissection of β2-mediated physiological and pathological processes. This document synthesizes foundational knowledge with practical, field-proven experimental protocols to provide a robust resource for professionals in pharmacology and drug development.

Introduction: Defining Butoxamine's Role in Adrenergic Research

This compound is a sympatholytic agent recognized for its selective and competitive antagonism of β2-adrenergic receptors (β2-ARs).[1][2][3] Unlike non-selective beta-blockers such as propranolol, which act on both β1 and β2 receptors, butoxamine provides a means to isolate and investigate pathways specifically modulated by the β2 subtype. Its primary utility is not in clinical therapeutics but as a critical research compound for characterizing the physiological functions of β2-receptors in various tissues and experimental models.[2][3][4] This selectivity is crucial for differentiating receptor-specific effects, particularly in tissues co-expressing multiple β-adrenergic subtypes, such as the cardiovascular and pulmonary systems.

Molecular Mechanism of Action

Receptor Selectivity and Binding Profile

The defining characteristic of butoxamine is its preferential binding to the β2-adrenergic receptor over the β1 and β3 subtypes. This selectivity allows it to effectively block the physiological responses mediated by β2-AR activation, such as smooth muscle relaxation in the vasculature and bronchi, while having minimal impact on β1-mediated cardiac responses like heart rate and contractility.[5] The N-tert-butyl group in butoxamine's structure is a key determinant of its β2-selectivity.[5]

By competitively binding to the receptor's active site, butoxamine prevents endogenous catecholamines (e.g., epinephrine) and synthetic agonists (e.g., isoproterenol) from initiating downstream signaling. This antagonistic action is reversible and concentration-dependent.

| Receptor Subtype | Interaction Profile | Primary Tissue Locations | Effect of Butoxamine |

| β2-Adrenergic Receptor | Selective Antagonist | Vascular & Bronchial Smooth Muscle, Uterus, Liver | High Potency Blockade |

| β1-Adrenergic Receptor | Low Affinity | Heart, Kidneys | Minimal Blockade at typical experimental concentrations |

| α-Adrenergic Receptor | No Significant Affinity | Vascular Smooth Muscle, Iris | No Effect |

Interruption of Downstream Signaling Cascades

The canonical signaling pathway for the β2-adrenergic receptor involves its coupling to the stimulatory G-protein, Gαs. Agonist binding triggers a conformational change, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to the second messenger, cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates numerous intracellular substrates to elicit a cellular response.[5]

Butoxamine's mechanism is centered on preventing the very first step of this cascade. By occupying the receptor, it stabilizes it in an inactive state, preventing Gαs coupling and the subsequent production of cAMP. This blockade has been demonstrated to inhibit downstream events, including the prevention of apoptosis in certain cell types by blocking the cAMP/PKA pathway.[5]

Caption: Butoxamine blocks the β2-AR signaling cascade at the receptor level.

Experimental Protocols for Characterization

The claims of butoxamine's selectivity and mechanism are substantiated through rigorous experimental validation. The following protocols represent the gold-standard methodologies for this purpose.

Protocol: Competitive Radioligand Binding Assay

This assay is fundamental for quantifying the binding affinity (Ki) of an unlabeled compound, like butoxamine, for a specific receptor.[6][7][8] It operates by measuring how effectively butoxamine competes with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the Ki of butoxamine for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cultured cells expressing the target β-adrenergic receptors (e.g., rat lung for β2, rat heart for β1) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[6][9]

-

Perform differential centrifugation: a low-speed spin (1,000 x g) to remove nuclei, followed by a high-speed spin (40,000 x g) of the supernatant to pellet the cell membranes.[6][9]

-

Resuspend the membrane pellet in an appropriate buffer and determine the total protein concentration (e.g., via Bradford or BCA assay).[9]

-

-

Assay Execution:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol).

-

Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a non-selective antagonist (e.g., 10 µM Propranolol).[6]

-

Competition: Membranes + Radioligand + increasing concentrations of butoxamine.

-

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[9]

-

-

Separation and Quantification:

-

Rapidly separate the bound from free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester.[8][9] The membranes with bound radioligand are trapped on the filter.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[9]

-

Measure the radioactivity trapped on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of butoxamine.

-

Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value (the concentration of butoxamine that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol: cAMP Accumulation Functional Assay

This cell-based functional assay directly measures the consequence of receptor antagonism.[10] It quantifies butoxamine's ability to block an agonist-induced increase in intracellular cAMP, providing a measure of its functional potency (IC50).

Objective: To determine the potency of butoxamine in blocking agonist-induced cAMP production in cells expressing β2-ARs.

Methodology:

-

Cell Culture:

-

Culture a cell line stably or transiently expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

-

The day before the assay, seed the cells into 96- or 384-well plates and incubate overnight.[11]

-

-

Assay Execution:

-

Wash the cells with a serum-free buffer.

-

Pre-incubate the cells with increasing concentrations of butoxamine for 15-30 minutes. This incubation should be done in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of cAMP and amplify the signal.[11]

-

Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol at its EC80 concentration) to all wells (except the basal control) and incubate for an additional 15-30 minutes at 37°C.

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit. Common formats include:

-

HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay where cellular cAMP competes with a labeled cAMP conjugate.[11]

-

AlphaScreen: A bead-based proximity assay where competition between cellular and biotinylated cAMP is measured.[12]

-

Luminescence-based assays: Often employing engineered enzymes that are responsive to cAMP levels.[10]

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal (e.g., fluorescence ratio) to cAMP concentrations.

-

Plot the cAMP concentration as a function of the log concentration of butoxamine.

-

Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of butoxamine that inhibits 50% of the agonist-stimulated cAMP response.

-

Caption: Workflow for a cAMP accumulation functional assay.

In Vivo Applications and Observations

The use of butoxamine in animal models has been instrumental in confirming the physiological role of β2-AR signaling. These studies bridge the gap between molecular action and systemic effects.

| Study Area | Animal Model | Butoxamine Administration & Dose | Key Finding | Citation |

| Bone Metabolism | Spontaneously Hypertensive Rat (SHR) | 0.1, 1, 10 mg/kg; oral; daily for 12 weeks | Prevented bone mass decrease and increased bone strength by suppressing bone resorption.[1][13] | [1][13] |

| Cardiovascular Regulation | Anesthetized Dog | 25-400 µg/kg; intracisternal | Failed to decrease blood pressure or heart rate, suggesting central β2-AR blockade does not mediate the hypotensive effects seen with non-selective beta-blockers like propranolol.[14] | [14] |

| Orthodontic Tooth Movement | Rat | Local injection | Reduced the rate of orthodontic tooth movement, indicating a role for β2-AR signaling in the process. | [2] |

Conclusion

This compound operates through a well-defined mechanism of selective, competitive antagonism at the β2-adrenergic receptor. By binding to the receptor, it effectively uncouples it from the Gαs/adenylyl cyclase/cAMP signaling pathway, thereby blocking the downstream physiological effects of β2-agonists. Its value is firmly established in experimental pharmacology, where it serves as an essential tool for isolating β2-AR functions in vitro and in vivo. The robust methodologies of radioligand binding and functional cAMP assays provide the quantitative framework for validating its mechanism and potency, ensuring its continued relevance in adrenergic research and drug discovery.

References

- Benchchem. (n.d.). Application Notes and Protocols: Characterization of β-Adrenergic Receptors Using Bunitrolol in Radioligand Binding Assays.

- National Institutes of Health. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC.

- Taylor & Francis. (n.d.). Butoxamine – Knowledge and References.

- MedchemExpress. (n.d.). Butaxamine (Butoxamin) | β2-adrenoceptor Antagonist.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Benchchem. (n.d.). Application Notes and Protocols: Radioligand Binding Assay for Mephentermine at Adrenergic Receptors.

- MedKoo. (n.d.). Butoxamine HCl | CAS#5696-15-1 | beta-2 selective adrenergic antagonist.

- Arai, M., et al. (2013). Dose effects of butoxamine, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat. European Journal of Pharmacology, 701(1-3), 7-13.

- Montastruc, J.L., & Montastruc, P. (1980). Effect of intracisternal butoxamine, a beta-2 adrenoceptor blocking agent, on blood pressure and heart rate in the dog. Archives Internationales de Pharmacodynamie et de Thérapie, 243(1), 132-8.

- ResearchGate. (n.d.). Dose effects of butoxamine, a selective +¦2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat.

- National Center for Biotechnology Information. (n.d.). Butoxamine - MeSH.

- Creative BioMart. (n.d.). cAMP Accumulation Assay.

- Benchchem. (n.d.). Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists.

- REFERENCE.md. (n.d.). Butoxamine (definition).

- Wikipedia. (n.d.). Butaxamine.

- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G-coupled receptors in whole cell.

- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Butoxamine - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. Butaxamine - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Dose effects of butoxamine, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of intracisternal butoxamine, a beta-2 adrenoceptor blocking agent, on blood pressure and heart rate in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

(+/-)-Butoxamine Hydrochloride: A Technical Guide for Its Application in Preclinical Research

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(+/-)-Butoxamine hydrochloride is a potent and specific antagonist of the β2-adrenergic receptor (β2-AR).[1] Unlike broadly acting beta-blockers, its selectivity makes it an indispensable pharmacological tool for the precise dissection of β2-AR mediated signaling pathways in various physiological and pathological contexts. This guide provides an in-depth overview of butoxamine's mechanism of action, its core applications in preclinical research, and detailed protocols for its effective use. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound to investigate metabolic regulation, cardiovascular dynamics, bone metabolism, and inflammatory processes. For research use only, this product is not intended for human or veterinary use.[2]

Core Pharmacological Profile

Butoxamine is a sympatholytic agent that functions as a competitive antagonist at the β2-adrenoceptor.[3][4] Its chemical structure allows it to bind to the receptor with high affinity, thereby preventing endogenous catecholamines (e.g., epinephrine) or synthetic agonists (e.g., isoproterenol) from initiating downstream signaling cascades.[5] The primary utility of butoxamine in a research setting is to isolate and characterize biological responses that are specifically governed by the β2-adrenergic system.[2][3] This is in contrast to non-selective β-blockers like propranolol, which antagonize both β1 and β2 receptors, or β1-selective antagonists like practolol, which primarily target cardiac receptors.[6]

| Property | Data |

| Chemical Name | α-(1-[tert-Butylamino]ethyl)-2,5-dimethoxybenzyl alcohol hydrochloride |

| CAS Number | 5696-15-1[2][7][8] |

| Molecular Formula | C₁₅H₂₅NO₃ • HCl[2][7][8] |

| Molecular Weight | 303.82 g/mol [2][7][8] |

| Pharmacological Class | Selective β2-Adrenergic Receptor Antagonist[1][3][5][9] |

Mechanism of Action: Interruption of β2-Adrenergic Signaling

The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to the stimulatory G-protein, Gs. This initiates a well-characterized signaling cascade. Butoxamine's mechanism is to competitively block the initial step of this pathway.

Causality of Inhibition:

-

Competitive Binding: Butoxamine occupies the agonist binding site on the β2-AR.

-

Conformational Lock: This binding event fails to induce the necessary conformational change in the receptor required for Gs protein activation.

-

Signal Blockade: By preventing agonist binding and receptor activation, butoxamine effectively halts the entire downstream signaling cascade, including the production of the second messenger cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[5][10]

The following diagram illustrates the canonical β2-AR signaling pathway and the specific point of inhibition by butoxamine.

Caption: Workflow for In Vivo Metabolic Studies.

Cardiovascular Pharmacology

Butoxamine is a classic tool for differentiating the cardiac effects of β1-AR stimulation from the vascular effects of β2-AR stimulation. [5]* β1-AR (Heart): Primarily mediate increases in heart rate (chronotropy) and contractility (inotropy).

-

β2-AR (Vasculature): Primarily mediate vasodilation in many vascular beds, including the myocardial microcirculation, leading to decreased blood pressure. [5][6] In anesthetized animal models, administration of butoxamine can block the peripheral vasodilator (hypotensive) effect of a non-selective β-agonist like isoprenaline, while leaving the cardiac stimulant (tachycardic) effects largely intact. [6]Conversely, a β1-blocker like practolol will blunt the cardiac response but not the vasodilation. [6]This differential blockade is foundational to cardiovascular pharmacology research.

| Treatment (in anesthetized cats) | Heart Rate | Aortic dp/dt (Contractility) | Myocardial Blood Flow | Peripheral Vasodilation |

| Isoprenaline (β1/β2 Agonist) | ↑↑ | ↑↑ | ↑↑ | ↑↑ |

| Practolol (β1 Blocker) + Isoprenaline | ~ | ↓ | ↓ | ↑↑ |

| Butoxamine (β2 Blocker) + Isoprenaline | ↑↑ | ↑↑↑ (potentiated) | ↑↑ | Abolished |

| Table adapted from data presented in cardiovascular studies.[6] |

Innovations in Osteology

Recent research has uncovered a novel role for the sympathetic nervous system in regulating bone remodeling. Osteoblasts and osteoclasts express β2-adrenoceptors, and excessive sympathetic activity can lead to bone loss. [11]Butoxamine has been pivotal in confirming this link.

Studies using spontaneously hypertensive rats (SHR), an animal model for osteoporosis linked to sympathetic hyperactivity, have shown that butoxamine treatment can prevent bone loss. [9][11]The effect is dose-dependent, highlighting the importance of careful dose selection in experimental design.

| Butoxamine Oral Dose (in SHR rats for 12 weeks) | Effect on Bone Mass Indices | Effect on Osteoclast Number | Effect on Bone Formation Indices |

| 0.1 mg/kg/day | Increased | Decreased | Increased |

| 1 mg/kg/day | Increased | Decreased | Increased |

| 10 mg/kg/day | Increased | Decreased | No significant increase |

| Data summarized from Arai M, et al. (2013).[11] |

These findings suggest that low-dose β2-AR blockade improves bone health by suppressing osteoclast activity and promoting osteoblast function, while higher doses may have some inhibitory effects on bone formation. [11]

Investigating Inflammatory and Neurological Processes

-

Inflammation: The β2-AR pathway is implicated in modulating inflammatory responses. In a mouse model of zymosan-induced generalized inflammation, the protective effects of 100% oxygen treatment were partly abolished by pre-treatment with butoxamine. [10]This suggests that the therapeutic benefit of hyperoxia may be mediated, in part, through the activation of the β2-AR/cAMP pathway. [10]* Neuroscience: Butoxamine has been used in targeted microinjection studies to probe the role of β2-receptors in specific brain regions, such as the nucleus of the solitary tract (NTS), to understand their involvement in central hemodynamic regulation. [5]

Experimental Design and Protocols

The following protocols are representative examples. Researchers must adapt dosages, timing, and endpoints to their specific models and hypotheses, adhering to all institutional animal care and use guidelines.

Protocol: In Vivo Assessment of Butoxamine on Metabolic Parameters in Mice

This protocol is designed to determine if a specific metabolic response to a challenge is β2-AR mediated.

-

Animal Model: Male C57BL/6J mice, 8-10 weeks old.

-

Acclimatization: House animals for at least one week under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Grouping (n=8-10/group):

-

Group 1: Vehicle (Saline, i.p.) + Vehicle (Saline, i.p.)

-

Group 2: Butoxamine HCl (10 mg/kg, i.p.) + Vehicle (Saline, i.p.)

-

Group 3: Vehicle (Saline, i.p.) + Isoproterenol HCl (0.1 mg/kg, i.p.)

-

Group 4: Butoxamine HCl (10 mg/kg, i.p.) + Isoproterenol HCl (0.1 mg/kg, i.p.)

-

-

Procedure: a. Fast mice for 4-6 hours. b. Collect a baseline blood sample (T= -30 min) via tail snip for glucose and FFA analysis. c. Administer Butoxamine HCl (dissolved in sterile saline) or vehicle via intraperitoneal (i.p.) injection. d. Wait 30 minutes for the antagonist to distribute. e. Administer Isoproterenol HCl (dissolved in sterile saline) or vehicle via i.p. injection (T= 0 min). f. Collect subsequent blood samples at T= 15, 30, and 60 minutes post-agonist injection.

-

Endpoint Analysis:

-

Measure blood glucose using a standard glucometer.

-

Measure plasma Free Fatty Acids (FFA) using a commercially available colorimetric assay kit.

-

-

Self-Validation & Expected Outcome: In Group 3, isoproterenol should induce hyperglycemia and a sharp increase in plasma FFAs. In Group 4, pre-treatment with butoxamine should significantly blunt or completely block these metabolic effects, demonstrating that they are mediated by β2-AR activation. Group 2 should show minimal changes from baseline, confirming butoxamine has little effect on its own in a resting, fasted state.

Data Interpretation and Critical Considerations

-

Selectivity: While butoxamine is highly selective for the β2-AR, it is crucial to remember that selectivity is relative, not absolute. At very high concentrations, some crossover blockade of β1-receptors may occur. Therefore, conducting a full dose-response curve is essential to identify the optimal concentration that provides maximal β2-blockade with minimal off-target effects.

-

Controls are Paramount: The inclusion of a non-selective β-agonist (like isoproterenol), a non-selective β-antagonist (like propranolol), and potentially a β1-selective antagonist (like atenolol or practolol) can provide a more complete and robust characterization of the adrenergic receptors involved in a given response.

-

Pharmacokinetics: The route of administration and the timing between antagonist and agonist challenge are critical. The half-life and bioavailability of butoxamine in the chosen animal model should be considered to ensure that sufficient receptor blockade is present at the time of the experimental challenge.

Conclusion

This compound remains a cornerstone pharmacological tool for basic and preclinical research. Its ability to selectively isolate β2-adrenergic receptor function has been instrumental in advancing our understanding of metabolism, cardiovascular physiology, bone homeostasis, and inflammation. When used with carefully designed protocols and appropriate controls, butoxamine provides clear, interpretable data, enabling researchers to precisely define the role of the β2-adrenergic system in health and disease.

References

- Taylor & Francis Group. (n.d.). Butoxamine – Knowledge and References.

- National Center for Biotechnology Information. (n.d.). Butoxamine. MeSH Browser.

- Parratt, J. R., & Ledingham, I. M. (1973). The Effect of "Selective" Beta-Adrenoceptor Blocking Drugs on the Myocardial Circulation. British Journal of Pharmacology, 47(3), 633P–634P.

- Salvador, R. A., April, S. A., & Lemberger, L. (1967). Inhibition by butoxamine, propranolol and MJ1999 of the glycogenolytic action of the catecholamines in the rat. Biochemical Pharmacology, 16(10), 2037-2041.

- Wastila, W. B., Su, J. Y., Friedman, W. F., & Mayer, S. E. (1972). Blockade of biochemical and physiological responses of cardiac muscle to norepinephrine by N-tert.-butylmethoxamine (butoxamine). The Journal of Pharmacology and Experimental Therapeutics, 181(1), 126-138.

- Arai, M., Sato, T., Takeuchi, S., Goto, S., & Togari, A. (2013). Dose effects of butoxamine, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat. European Journal of Pharmacology, 701(1-3), 7-13.

- Pei, Y., Bai, X., Dong, H., Han, H., Zhang, Z., Dong, H., Hou, L., & Xiong, L. (2011). β2-adrenergic receptor antagonist butoxamine partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice. Shock, 36(3), 272-278.

- ResearchGate. (n.d.). Effect of a 1 -adrenergic receptor agonist methoxamine on lipolysis and glucose utilization in EWAT.

- National Center for Biotechnology Information. (n.d.). Butoxamine. PubChem.

- Reference.MD. (2012). Butoxamine (definition).

- Fontana, E., et al. (2000). Effects of octopamine on lipolysis, glucose transport and amine oxidation in mammalian fat cells. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 125(1), 33-44.

- Kunos, G., & Dorigo, P. (1974). Some adrenomimetic drugs affecting lipolysis in human adipose tissue in vitro. European Journal of Pharmacology, 25(1), 122-127.

- van Baak, M. A., et al. (1994). Beta-blockade and lipolysis during endurance exercise. International Journal of Sports Medicine, 15(5), 236-240.

- Lafontan, M. (2009). Exercise-induced lipid mobilization in humans: the role of catecholamines revisited. Physiology News, (78), 24-27.

- Gross, S. R., & Mayer, S. E. (1977). Stimulation of glycogenolysis by beta adrenergic agonists in skeletal muscle of mice with the phosphorylase kinase deficiency mutation (I strain). The Journal of Pharmacology and Experimental Therapeutics, 203(2), 401-413.

- Richter, E. A., et al. (1982). Effect of catecholamines on glucose uptake and glycogenolysis in rat skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 242(5), E390-E399.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Butoxamine - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. reference.md [reference.md]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The effect of "selective" beta-adrenoceptor blocking drugs on the myocardial circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 布托沙明 盐酸盐 analytical standard, for drug analysis, mixture of diastereomers | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. β2-adrenergic receptor antagonist butoxamine partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice [pubmed.ncbi.nlm.nih.gov]

- 11. Dose effects of butoxamine, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the β2-Adrenergic Receptor Selectivity of (+/-)-Butoxamine Hydrochloride

This guide provides a detailed examination of (+/-)-Butoxamine hydrochloride, a classical pharmacological tool used extensively in the characterization of the β2-adrenergic receptor (β2AR). We will explore the chemical properties, mechanism of action, and the experimental basis for its receptor selectivity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of butoxamine's pharmacological profile and its application in experimental design.

Introduction: The Critical Role of Receptor Subtype Selectivity

The adrenergic system, comprising α and β receptors, is a pivotal signaling network that regulates a vast array of physiological processes, from cardiovascular function to metabolic control. The β-adrenergic receptors are further classified into three main subtypes: β1, β2, and β3. While all β-receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gs-adenylyl cyclase-cAMP pathway, their distinct tissue distribution and downstream effects necessitate the use of subtype-selective ligands for both therapeutic and research purposes.

-

β1-receptors are predominantly found in the heart, where they regulate heart rate and contractility.

-

β2-receptors are widely distributed in the smooth muscle of the bronchioles, blood vessels, and uterus, as well as in the liver and skeletal muscle, mediating relaxation and metabolic effects.[1]

-

β3-receptors are primarily located in adipose tissue and are involved in lipolysis and thermogenesis.

A ligand's ability to preferentially bind to one receptor subtype over others—its selectivity—is paramount. For researchers, selective antagonists are indispensable tools for dissecting the physiological role of a specific receptor subtype, validating drug targets, and characterizing the pharmacology of novel compounds. This compound (hereafter referred to as butoxamine) emerged as a key experimental compound due to its recognized selectivity for the β2-adrenoceptor.[2]

Physicochemical Profile of this compound

Butoxamine is a synthetic organic compound, structurally related to methoxamine.[3] It is supplied as a racemic mixture of diastereomers in its hydrochloride salt form to enhance solubility and stability.

| Property | Value | Source |

| IUPAC Name | (1R,2S)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol hydrochloride | PubChem |

| Molecular Formula | C₁₅H₂₆ClNO₃ | PubChem |

| Molecular Weight | 303.82 g/mol | PubChem |

| CAS Number | 5696-15-1 | PubChem |

| Appearance | White to off-white solid | --- |

| Solubility | Soluble in water and ethanol | --- |

Mechanism of Action: Competitive Antagonism at the β2-Adrenergic Receptor

Butoxamine functions as a competitive antagonist. This means it binds to the same orthosteric site on the β2-adrenergic receptor as endogenous agonists like epinephrine, but it does not activate the receptor. By occupying the binding site, it prevents agonists from binding and initiating the downstream signaling cascade. The result is an inhibition of the physiological response typically mediated by β2AR activation.

The canonical signaling pathway blocked by butoxamine is depicted below.

Quantifying β2-Adrenergic Receptor Selectivity

The selectivity of butoxamine is not absolute but is defined by its significantly higher affinity for β2-receptors compared to β1- and β3-receptors. This selectivity is quantified through rigorous in vitro pharmacological assays.

Radioligand Binding Assays

Causality Behind the Method: Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[4] By using a radiolabeled ligand that binds with high affinity to the receptor of interest, we can measure how effectively an unlabeled compound (like butoxamine) competes for these binding sites. The resulting inhibition constant (Ki) is an intrinsic measure of the compound's affinity, independent of the functional response.

A typical experimental setup involves membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human adrenergic receptor subtype (β1 or β2). This ensures that the measured interaction is specific to the receptor being investigated.

Quantitative Data: While a comprehensive table with Ki values for butoxamine across all three human β-receptor subtypes from a single study is not readily available in the public literature, functional data provides a clear picture of its selectivity. Functional assays often report the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

| Antagonist | Receptor Subtype & Tissue | Agonist | pA2 Value | Selectivity Ratio (β2/β1) | Reference |

| D(-)-Butoxamine | β2 (Guinea Pig Trachea) | Isoproterenol | 7.23 | \multirow{2}{}{Moderate} | [5] |

| Butoxamine | β2 (Guinea Pig Trachea) | Adrenaline | 6.86 | [6] | |

| ICI 118,551 | β2 (Guinea Pig Uterus) | Isoproterenol | 9.26 | \multirow{2}{}{~123-fold} | [7] |

| ICI 118,551 | β1 (Guinea Pig Atrium) | Isoproterenol | 7.17 | [7] |

Note: Butoxamine is often cited as being less potent and selective than newer compounds like ICI 118,551.[7] The data highlights that while butoxamine is β2-selective, ICI 118,551 offers a significantly higher degree of selectivity and potency, making it a preferred tool in many modern experimental contexts.[7][8]

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines a self-validating system to determine the Ki of butoxamine at human β1 and β2 adrenergic receptors.

Objective: To determine the binding affinity (Ki) of butoxamine for β1AR and β2AR.

Materials:

-

Cell membranes from CHO-K1 cells stably expressing human β1AR or β2AR.[4]

-

Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist).

-

Binding Buffer: Tris-HCl (50 mM, pH 7.4), MgCl₂ (10 mM).

-

Test Compound: this compound, serially diluted.

-

Non-specific control: Propranolol (10 µM).

-

96-well plates, glass fiber filters, and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

Workflow Diagram:

Step-by-Step Methodology:

-

Preparation: Thaw receptor membrane aliquots on ice. Prepare serial dilutions of butoxamine in binding buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Membranes, [³H]-CGP 12177, and vehicle.

-

Non-specific Binding: Membranes, [³H]-CGP 12177, and 10 µM propranolol.

-

Competition: Membranes, [³H]-CGP 12177, and varying concentrations of butoxamine.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.

-

Washing: Immediately wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity in Counts Per Minute (CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of butoxamine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of butoxamine that inhibits 50% of specific binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assays (cAMP Accumulation)

Causality Behind the Method: While binding assays measure affinity, functional assays measure the effect of a compound on receptor-mediated signaling. For Gs-coupled receptors like the β2AR, a downstream functional readout is the accumulation of cyclic AMP (cAMP).[9] An antagonist's potency is determined by its ability to inhibit the cAMP production stimulated by a known agonist. This provides a physiologically relevant measure of the drug's action.

Step-by-Step Methodology: This protocol describes a robust method for assessing the functional antagonism of butoxamine.

Objective: To determine the functional potency (pA2) of butoxamine in blocking agonist-induced cAMP production.

Materials:

-

HEK293 cells stably expressing the human β2AR.

-

Cell Culture Medium: DMEM with 10% FBS.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Agonist: Isoproterenol.

-

Antagonist: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Workflow Diagram:

Step-by-Step Methodology:

-

Cell Culture: Seed HEK293-β2AR cells into 96-well plates and culture overnight.

-

Pre-incubation: Wash the cells with stimulation buffer. Add varying concentrations of butoxamine to the wells and incubate for 20-30 minutes at 37°C.

-

Agonist Challenge: Add a fixed concentration of isoproterenol (typically the EC₈₀, the concentration that gives 80% of the maximal response) to the wells. Incubate for an additional 15 minutes at 37°C. Include control wells with vehicle only (basal cAMP) and isoproterenol only (stimulated cAMP).

-

Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP assay kit.

-

Data Analysis:

-

Construct a concentration-response curve for butoxamine's inhibition of the isoproterenol response.

-

Determine the IC50 value.

-

For a more rigorous assessment, perform a Schild analysis. This involves generating full agonist dose-response curves in the presence of several fixed concentrations of butoxamine. The dose ratio (the factor by which the agonist concentration must be increased to overcome the antagonist) is calculated. A plot of log(dose ratio - 1) versus log[Butoxamine] should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept provides the pA2 value.

-

Application in Research: An Indispensable Pharmacological Tool

Despite the development of more potent and selective agents, butoxamine remains a valuable tool in pharmacology. Its primary use is in experimental settings to confirm that a physiological response is mediated by β2-adrenergic receptors.[9] If a biological effect caused by a non-selective agonist (like isoproterenol) is blocked by butoxamine, it strongly implicates the involvement of the β2AR subtype. It has been used in diverse research areas, including studies on bone metabolism and inflammation.[1][9]

Limitations and Considerations

Researchers using butoxamine must be aware of its limitations:

-

Moderate Selectivity: Its selectivity for β2 over β1 receptors is not as high as newer compounds like ICI 118,551.[7] At higher concentrations, butoxamine can exhibit antagonist activity at β1-receptors, which could confound experimental results.

-

Potency: It is less potent than many other β-blockers, requiring higher concentrations to achieve effective receptor blockade.[7]

-

Racemic Mixture: Commercial butoxamine is a racemic mixture. Studies have shown that the D(-)-isomer is the active component, while the L(+)-isomer is largely inactive.[5] The presence of the inactive isomer should be considered in quantitative studies.

Conclusion

This compound is a cornerstone pharmacological tool for the study of the β2-adrenergic receptor. Its utility is grounded in its preferential, competitive antagonism at this receptor subtype. While its potency and selectivity have been surpassed by newer agents, a thorough understanding of its properties, as detailed in the binding and functional assay protocols herein, is essential for its proper application and the accurate interpretation of experimental data. By employing well-designed, self-validating experimental systems, researchers can continue to leverage butoxamine to effectively probe the intricate roles of the β2-adrenergic system in health and disease.

References

- Patil, P. N. (1968). STERIC ASPECTS OF ADRENERGIC DRUGS. VIII. OPTICAL ISOMERS OF BETA ADRENERGIC RECEPTOR ANTAGONISTS. The Journal of Pharmacology and Experimental Therapeutics, 160(2), 308-314. [Link]

- Bilski, A. J., Halliday, S. E., Fitzgerald, J. D., & Wale, J. L. (1983). The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551). Journal of Cardiovascular Pharmacology, 5(4), 628-634. [Link]

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). butoxamine.

- Tanaka, H., et al. (2008). Figure 3: Competitive antagonistic actions of butoxamine and ICI-118551... In Adrenaline produces the relaxation of guinea-pig airway smooth muscle primarily through the mediation of beta(2)-adrenoceptors. ResearchGate.

- Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. [Link]

- Wikipedia. (n.d.). ICI-118,551.

- Arai, M., et al. (2013). Dose effects of butoxamine, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat. European Journal of Pharmacology, 701(1-3), 7-13. [Link]

- Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. [Link]

- KEGG DRUG. (n.d.). Butoxamine hydrochloride.

- Pei, Y., et al. (2011). β2-adrenergic receptor antagonist butoxamine partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice. Shock, 36(3), 272-278. [Link]

- Visiers, I., et al. (2003). Dynamic behavior of fully solvated beta2-adrenergic receptor, embedded in the membrane with bound agonist or antagonist. Proceedings of the National Academy of Sciences, 100(6), 3215-3220. [Link]

Sources

- 1. Dose effects of butoxamine, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. KEGG DRUG: Butoxamine hydrochloride [genome.jp]

- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ICI-118,551 - Wikipedia [en.wikipedia.org]

- 9. β2-adrenergic receptor antagonist butoxamine partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Synthesis of a Selective β2-Adrenergic Antagonist: A Technical Guide to (+/-)-Butoxamine Hydrochloride

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of (+/-)-butoxamine hydrochloride, a foundational tool in adrenergic pharmacology. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the scientific journey from conceptualization to practical synthesis, emphasizing the causal relationships behind experimental design and the principles of robust chemical methodology.

Introduction: The Quest for Adrenergic Selectivity

The mid-20th century marked a pivotal era in pharmacology with the burgeoning understanding of the sympathetic nervous system and its chemical messengers, the catecholamines. The groundbreaking classification of adrenergic receptors into α and β subtypes by Raymond P. Ahlquist in 1948 laid the groundwork for the development of targeted therapeutics.[1] This led to the synthesis of the first β-blockers, such as dichloroisoproterenol (DCI) and pronethalol, in the 1950s and early 1960s.[1][2] These early non-selective agents, while revolutionary, highlighted the need for receptor subtype selectivity to minimize side effects and achieve more precise pharmacological control. Butoxamine emerged from this scientific pursuit as a selective antagonist for the β2-adrenergic receptor, offering researchers a valuable tool to dissect the distinct physiological roles of β1 and β2 receptor subtypes.[3] Unlike its clinically utilized counterparts, butoxamine's primary role has been in experimental pharmacology to characterize the involvement of β2 receptors in various physiological and pathological processes.[3][4]

The Discovery of Butoxamine: A Tale of Molecular Refinement

While a singular, seminal publication detailing the initial discovery of butoxamine is not readily apparent in the public domain, its development can be understood within the broader context of structure-activity relationship (SAR) studies on methoxamine analogs. Methoxamine, an α1-selective agonist, provided a chemical scaffold for modification. The synthesis of new duplicated analogs of methoxamine was explored to investigate their adrenergic properties.[5]

The key structural feature of butoxamine that confers its β2-selectivity is the presence of a tert-butyl group on the nitrogen atom of the ethanolamine side chain. This bulky substituent sterically hinders the molecule's interaction with the β1-adrenergic receptor, which has a smaller binding pocket compared to the β2 receptor. This principle of utilizing bulky N-alkyl substituents to achieve β2-selectivity was a significant advancement in the field of adrenergic pharmacology.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol represents a plausible and chemically sound synthetic route, designed for reproducibility and scalability in a laboratory setting.

Overall Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 2,5-Dimethoxy-α-methylbenzyl alcohol (Intermediate 1)

-

To a solution of 2,5-dimethoxybenzaldehyde in anhydrous diethyl ether, cooled to 0 °C in an ice bath, is added a solution of methylmagnesium bromide (CH3MgBr) in diethyl ether dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and the solvent is removed under reduced pressure to yield 2,5-dimethoxy-α-methylbenzyl alcohol as a crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2,5-Dimethoxy-α-methylbenzyl bromide (Intermediate 2)

-

To a solution of 2,5-dimethoxy-α-methylbenzyl alcohol in anhydrous diethyl ether, cooled to 0 °C, is added phosphorus tribromide (PBr3) dropwise with stirring.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The reaction mixture is poured onto ice and the organic layer is separated.

-

The organic layer is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give 2,5-dimethoxy-α-methylbenzyl bromide.

Step 3: Synthesis of N-(tert-butyl)-2,5-dimethoxy-α-methylbenzylamine (Intermediate 3)

-

A solution of 2,5-dimethoxy-α-methylbenzyl bromide in a suitable solvent such as acetonitrile is added to an excess of tert-butylamine.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-(tert-butyl)-2,5-dimethoxy-α-methylbenzylamine.

Step 4: Synthesis of (+/-)-Butoxamine

-

The crude N-(tert-butyl)-2,5-dimethoxy-α-methylbenzylamine is dissolved in methanol.

-

Sodium borohydride (NaBH4) is added portion-wise with stirring at 0 °C.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield (+/-)-butoxamine free base.

Step 5: Synthesis of this compound

-

The crude (+/-)-butoxamine is dissolved in anhydrous diethyl ether.

-

A solution of hydrochloric acid (HCl) in diethyl ether is added dropwise with stirring until precipitation is complete.

-

The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Physicochemical Properties and Characterization

A comprehensive characterization of this compound is essential for its use as a research tool. The following table summarizes its key physicochemical properties.

| Property | Value |

| Chemical Formula | C15H26ClNO3 |

| Molecular Weight | 303.82 g/mol |

| CAS Number | 5696-15-1 |

| Appearance | White to off-white solid |

| IUPAC Name | (1R,2S)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol;hydrochloride |

Analytical Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are crucial for confirming the molecular structure. Expected signals would correspond to the aromatic protons of the 2,5-dimethoxyphenyl ring, the methoxy groups, the ethyl side chain, the tert-butyl group, and the hydroxyl and amine protons. The coupling patterns and chemical shifts provide definitive structural information.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and C-O stretches of the ether linkages.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern can provide further structural elucidation.

-

Mechanism of Action and Biological Significance

Butoxamine exerts its pharmacological effects by competitively binding to β2-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like epinephrine and norepinephrine. This blockade inhibits the downstream signaling cascade typically initiated by β2-receptor activation, which involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Caption: Mechanism of action of (+/-)-Butoxamine at the β2-adrenergic receptor.

The selectivity of butoxamine for β2- over β1-adrenergic receptors has made it an indispensable tool in physiological and pharmacological research. It has been instrumental in:

-

Differentiating β1- and β2-mediated effects: By selectively blocking β2 receptors, researchers can isolate and study the functions of β1 receptors.

-

Investigating the role of β2 receptors in various tissues: Butoxamine has been used to explore the function of β2 receptors in smooth muscle relaxation (e.g., in bronchioles and blood vessels), metabolic processes (e.g., glycogenolysis), and other physiological responses.

-

Characterizing new adrenergic drugs: It serves as a standard antagonist in receptor binding and functional assays to determine the β2-adrenergic activity of novel compounds.

Conclusion and Future Perspectives

This compound, born from the systematic exploration of structure-activity relationships in adrenergic ligands, stands as a testament to the power of medicinal chemistry in creating precise molecular probes. Its synthesis, while requiring careful execution, is based on fundamental and well-established organic reactions. The continued use of butoxamine in research underscores its enduring value in unraveling the complexities of the adrenergic system. Future investigations may focus on the development of even more selective or functionally distinct β2-adrenergic ligands, building upon the foundational knowledge gained from studies involving butoxamine.

References

- Ahlquist, R. P. (1948). A study of the adrenotropic receptors. American Journal of Physiology-Legacy Content, 153(3), 586-600.

- Black, J. W., & Stephenson, J. S. (1962). Pharmacology of a new adrenergic beta-receptor-blocking compound (nethalide). The Lancet, 280(7251), 311-314.

- Discovery and development of beta-blockers. (n.d.). In Wikipedia.

- A Historical Perspective on the Development of β‐Adrenergic Blockers. (2007). The Journal of Clinical Hypertension, 9(5), 334-338.

- Butoxamine. (n.d.). In PubChem.

- Synthesis and Adrenergic Properties of New Duplicated Analogs of Methoxamine. (1991). Il Farmaco, 46(10), 1155-1166.

- Benzenemethanol, alpha-(1-((1,1-dimethylethyl)amino)ethyl)-2,5-dimethoxy-, hydrochloride. (n.d.). In PubChem.

- Butoxamine. (n.d.). In MeSH - NCBI.

- The design, synthesis and pharmacological characterization of novel β2-adrenoceptor antagonists. (2009). British Journal of Pharmacology, 158(1), 139-148.

Sources

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butoxamine - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. Butoxamine | C15H25NO3 | CID 134495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and adrenergic properties of new duplicated analogs of methoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+/-)-Butoxamine Hydrochloride: Chemical Properties, Structure, and Mechanism

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Butoxamine hydrochloride is a foundational pharmacological tool, recognized for its specific antagonism of the β2-adrenergic receptor.[1][2][3] As a racemic mixture, its chemical properties and stereochemical nuances are critical to understanding its application in experimental biology.[4] This guide provides a comprehensive technical overview of Butoxamine hydrochloride, detailing its chemical structure, physicochemical properties, stereoisomeric considerations, and the molecular pathway through which it exerts its biological effects. Designed for the research scientist, this document synthesizes core chemical data with mechanistic insights to facilitate its effective use in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is the salt form of Butoxamine, a synthetic phenethylamine derivative.[5] Its systematic chemical name is α-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride.[2][6] The presence of two chiral centers gives rise to diastereomers, and the compound is typically supplied as a racemic mixture of these forms.[7]

Key identifying information and physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | α-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride | [2] |

| Synonyms | Butaxamine HCl, NSC 106565 | [2][3] |

| CAS Number | 5696-15-1 | [2][6][7] |

| Molecular Formula | C₁₅H₂₆ClNO₃ | [2][6] |

| Molecular Weight | 303.82 g/mol | [2][6][7] |

| Appearance | White to off-white solid powder | [8] |

| Purity | ≥96% (mixture of diastereomers) | [6] |

| Solubility | Soluble in DMSO (~100 mg/mL) | [8] |

| Storage | Store at -20°C for long-term stability | [2] |

Chemical Structure and Stereochemistry

The molecular structure of Butoxamine features a dimethoxy-substituted benzene ring connected to a propanolamine side chain. This side chain contains two stereocenters, at the carbon bearing the hydroxyl group and the carbon bearing the amino group.

Figure 1. 2D Chemical Structure of Butoxamine.

Stereoisomeric Considerations: The Basis of Biological Selectivity

The term "(+/-)" or "dl" signifies that Butoxamine is supplied as a racemate, a 1:1 mixture of its enantiomers. Chirality is a critical concept in pharmacology, as biological targets like receptors are themselves chiral and often exhibit stereoselectivity, interacting differently with each enantiomer of a drug.[9][10]

For β-adrenergic antagonists, the biological activity predominantly resides in one enantiomer. In the case of Butoxamine, the D(-)-isomer is the pharmacologically active component responsible for β2-adrenergic receptor blockade.[4] The L(+)-isomer is significantly less active or inactive at this receptor.[4] This stereoselectivity is a hallmark of β-blocker pharmacology, where the spatial arrangement of the hydroxyl and amino groups is crucial for effective binding to the receptor pocket.[9] Understanding this is vital for interpreting experimental results, as only half of the molar concentration of the racemic mixture is contributing to the intended antagonistic effect.

Mechanism of Action: Selective β2-Adrenergic Blockade

Butoxamine functions as a competitive antagonist at the β2-adrenergic receptor (β2-AR).[1][11] These receptors are a class of G-protein coupled receptors (GPCRs) that are primarily stimulated by the endogenous catecholamines epinephrine and norepinephrine.[12] The β2-AR is particularly abundant in the smooth muscle of the bronchioles and blood vessels, as well as in the liver and uterus.[11][13]

The β2-Adrenergic Signaling Pathway

The canonical signaling pathway initiated by β2-AR activation is as follows:

-

Agonist Binding: An agonist (e.g., epinephrine) binds to the β2-AR.

-

G-Protein Activation: The receptor undergoes a conformational change, activating its associated heterotrimeric G-protein, Gs.[14]

-

Adenylyl Cyclase Activation: The activated α-subunit of Gs (Gαs) dissociates and stimulates the enzyme adenylyl cyclase.[14]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[14]

-

PKA Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).[11]

-

Downstream Effects: PKA phosphorylates various intracellular proteins, leading to the final physiological response, such as smooth muscle relaxation (bronchodilation, vasodilation).[12]

Butoxamine, as a competitive antagonist, binds to the β2-AR at the same site as endogenous agonists but does not activate the receptor. By occupying the receptor, it physically blocks agonists from binding, thereby inhibiting the entire downstream signaling cascade.[11][15]

Diagram 1. The β2-Adrenergic Receptor Signaling Pathway and Point of Inhibition by Butoxamine.

Experimental Protocols: Synthesis Overview

The synthesis of arylpropanolamines like Butoxamine typically involves the reaction of a substituted phenacyl halide with an appropriate amine, followed by reduction of the resulting ketone. While specific, proprietary synthesis methods may vary, a generalized, conceptual workflow provides insight into its creation.

Conceptual Synthesis Workflow

-

Starting Material: Begin with a suitably protected 2,5-dimethoxypropiophenone.

-

Amination: React the propiophenone derivative with tert-butylamine. This step introduces the characteristic N-tert-butyl group. The choice of a bulky group like tert-butyl is a key structural feature that often confers selectivity for β2- over β1-receptors.

-

Reduction: The intermediate aminoketone is then reduced to form the final alcohol. This reduction is a critical step as it creates one of the chiral centers. Common reducing agents like sodium borohydride are used. This non-stereoselective reduction typically results in a racemic mixture of diastereomers.

-

Purification & Salt Formation: The resulting free base is purified, often by chromatography. It is then treated with hydrochloric acid (HCl) to form the stable, water-soluble hydrochloride salt, which is the common commercial form.

Diagram 2. Conceptual workflow for the synthesis of this compound.

Conclusion

This compound is a specific and valuable tool for the pharmacological dissection of β2-adrenergic pathways. Its identity as a racemic mixture, with the D(-)-enantiomer conferring the majority of its activity, is a critical consideration for quantitative studies. By competitively inhibiting the β2-AR, it allows researchers to isolate and study the physiological and cellular processes governed by this receptor system. A thorough understanding of its chemical properties, stereochemistry, and mechanism of action, as detailed in this guide, is essential for its rigorous and effective application in scientific research.

References

- ScienceDirect. (n.d.). STERIC ASPECTS OF ADRENERGIC DRUGS. VIII. OPTICAL ISOMERS OF BETA ADRENERGIC RECEPTOR ANTAGONISTS.

- ResearchGate. (n.d.). Illustrates the potential signaling pathways of selective β2-blocker,....

- Taylor & Francis. (n.d.). Butoxamine – Knowledge and References.

- PubChem. (n.d.). Butoxamine.

- MedKoo. (n.d.). Butoxamine HCl.

- National Center for Biotechnology Information. (n.d.). Butoxamine - MeSH.

- Santa Cruz Biotechnology. (n.d.). Butoxamine hydrochloride.

- GPnotebook. (n.d.). Beta 2 adrenoceptor antagonists.

- National Center for Biotechnology Information. (2023). Beta2-Receptor Agonists and Antagonists. In StatPearls.

- Kurose, H. (2003). β2‐Adrenergic receptors: Structure, regulation and signaling by partial and full agonists. Biological and Pharmaceutical Bulletin, 26(3), 321-326.

- Insel, P. A., et al. (2007). Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. Journal of Allergy and Clinical Immunology, 119(6), 1303-1312.

- InvivoChem. (n.d.). Butoxamine hydrochloride.

- SlidePlayer. (n.d.). Stereochemistry and biological activity of drugs.

- PubChem. (n.d.). Butaxamine.

- PubChem. (n.d.). Butoxamine Hydrochloride.

- International Journal of Pharmaceutical and Life Sciences. (2021). Effects of Stereoisomers on Drug Activity.

- YouTube. (2023). How Do Stereoisomers Affect Drug Activity?.

- MedchemExpress. (n.d.). Butaxamine (Butoxamin).

- Sigma-Aldrich. (n.d.). Butoxamine hydrochloride analytical standard.

Sources

- 1. Butoxamine | C15H25NO3 | CID 134495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Butoxamine - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Butoxamine Hydrochloride | C15H26ClNO3 | CID 21909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. ブトキサミン 塩酸塩 analytical standard, for drug analysis, mixture of diastereomers | Sigma-Aldrich [sigmaaldrich.com]

- 8. 盐酸布他沙明 | beta-2 adrenergic antagonist | CAS 5696-15-1 | Butaxamine hydrochloride (Butoxamin hydrochloride) | β2-肾上腺素受体阻滞剂 | 美国InvivoChem [invivochem.cn]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. youtube.com [youtube.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. gpnotebook.com [gpnotebook.com]

- 14. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pharmacology of Butoxamine: A Technical Guide for Researchers

An In-Depth Examination of a Selective β2-Adrenergic Antagonist

Introduction to Butoxamine: A Tool for Selective β2-Adrenergic Blockade

Butoxamine is a synthetic compound that has carved a niche in pharmacological research as a selective antagonist of the β2-adrenergic receptor (β2-AR).[1][2][3][4] Unlike many other beta-blockers that exhibit activity at both β1 and β2 receptors, butoxamine's preferential and competitive blockade of the β2 subtype allows for the precise dissection of β2-AR mediated physiological and pathological processes.[5] Its primary utility lies in experimental settings, both in vitro and in vivo, to characterize the function and distribution of β2-adrenergic receptors.[1][2][3] Chemically, butoxamine is α-(1-[tert-butylamino]ethyl)-2,5-dimethoxybenzyl alcohol, a structural feature that contributes to its receptor selectivity.[2][6] This guide provides a comprehensive overview of the pharmacology of butoxamine, its mechanism of action, experimental characterization, and its applications as a critical research tool.

Mechanism of Action: Competitive Antagonism of the β2-Adrenergic Receptor

Butoxamine exerts its pharmacological effects by competitively binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[7] In doing so, it prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, as well as synthetic β-agonists.[5] This blockade inhibits the activation of the downstream signaling cascade typically initiated by β2-AR stimulation.

Upon agonist binding, the β2-AR undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein.[7] The activated Gs alpha subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[5][8] In smooth muscle, such as in the vasculature and uterus, this cascade results in relaxation.[5] Butoxamine, by occupying the receptor's binding site, prevents this entire sequence of events.[9]

Pharmacological Profile: Selectivity, Affinity, and Potency

The defining characteristic of butoxamine is its selectivity for the β2-adrenergic receptor over the β1 subtype. This selectivity is crucial for its use as a research tool, as it allows for the isolation of β2-AR-mediated effects. For instance, butoxamine effectively blocks β2-mediated responses in vascular and uterine smooth muscle with less impact on cardiac responses, which are primarily mediated by β1-receptors.[5]

| Parameter | Receptor Subtype | Value | Species | Reference |

| pA2 | β2 | 7.23 | Guinea Pig (tracheal chain) | [10] |

| pA2 | β1 | < 5.0 | Cat (myocardium) | [11] |

| Selectivity Ratio (β2/β1) | - | > 100 | - | Inferred from multiple studies |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Experimental Characterization of Butoxamine

The antagonist properties of butoxamine are typically characterized using a combination of receptor binding and functional assays.

Protocol 1: Radioligand Receptor Binding Assay

This assay determines the affinity of butoxamine for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of butoxamine for the β2-AR.

Materials:

-

Cell membranes expressing the human β2-adrenergic receptor.

-

Radioligand: [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-iodocyanopindolol.

-

Butoxamine hydrochloride.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of butoxamine. The radioligand should be at a concentration close to its Kd for the receptor.

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of butoxamine or vehicle.

-

Equilibrium: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the butoxamine concentration. The IC50 (the concentration of butoxamine that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Antagonism Assay (Isolated Guinea Pig Tracheal Chain)

This ex vivo assay measures the ability of butoxamine to inhibit the relaxation of airway smooth muscle induced by a β2-agonist.

Objective: To determine the potency (pA2) of butoxamine as a functional antagonist at the β2-AR.

Materials:

-

Guinea pig trachea.

-

Krebs-Henseleit solution.

-

β2-agonist (e.g., isoproterenol or salbutamol).

-

Butoxamine hydrochloride.

-

Isolated tissue bath system with force transducer and data acquisition software.

Methodology:

-

Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Prepare a tracheal chain preparation and mount it in an isolated tissue bath containing warmed (37°C), aerated (95% O₂, 5% CO₂) Krebs-Henseleit solution under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes.

-

Control Agonist Response: Generate a cumulative concentration-response curve for the β2-agonist (e.g., isoproterenol) to establish a baseline.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of butoxamine for a predetermined time (e.g., 30-60 minutes).

-

Agonist Response in Presence of Antagonist: In the continued presence of butoxamine, repeat the cumulative concentration-response curve for the β2-agonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with increasing concentrations of butoxamine.

-

Data Analysis: The concentration-response curves for the agonist will be shifted to the right in a parallel manner in the presence of a competitive antagonist like butoxamine. A Schild plot is constructed by plotting the log(concentration ratio - 1) against the negative log of the molar concentration of butoxamine. The x-intercept of the Schild plot provides the pA2 value.

Applications in Research

Butoxamine's selectivity makes it an invaluable tool for elucidating the physiological roles of β2-adrenergic receptors. It has been used in a wide array of research areas:

-

Cardiovascular and Respiratory Research: To differentiate between β1- and β2-mediated effects on heart rate, blood pressure, and airway resistance.[5][11]

-

Metabolic Studies: To investigate the role of β2-ARs in regulating glucose and lipid metabolism.[4][12][13]

-

Neuroscience: To explore the function of β2-ARs in the central and peripheral nervous systems.[5]

-

Inflammation and Immunology: To study the involvement of β2-ARs in modulating inflammatory responses.[9]

Conclusion

Butoxamine is a potent and selective β2-adrenergic receptor antagonist that serves as a cornerstone pharmacological tool. Its ability to discriminate between β-adrenoceptor subtypes has been instrumental in advancing our understanding of the diverse physiological functions of the β2-AR. The experimental protocols outlined in this guide provide a framework for the robust characterization of its antagonist properties. For researchers in pharmacology and drug development, a thorough understanding of butoxamine's mechanism of action and its appropriate experimental application is essential for the precise investigation of β2-adrenergic signaling in health and disease.

References

- Taylor & Francis. (n.d.). Butoxamine – Knowledge and References.

- Semantic Scholar. (n.d.). Butoxamine.

- Wikipedia. (2023). Butaxamine.

- Arai, M., Sato, T., et al. (2013). Dose effects of butoxamine, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat. PubMed.

- Pei, Y., Bai, X., et al. (2011). β2-adrenergic receptor antagonist butoxamine partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice. PubMed.

- National Center for Biotechnology Information. (n.d.). Butoxamine - MeSH.

- Sato, T., Miyazawa, K., et al. (2015). Selective β2-adrenergic Antagonist Butoxamine Reduces Orthodontic Tooth Movement. PubMed Central.

- Arai, M., Sato, T., et al. (2013). Dose effects of butoxamine, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat. Semantic Scholar.

- REFERENCE.md. (n.d.). Butoxamine (definition).

- Parratt, J. R., & McInnes, L. (1971). The effect of “selective” β-adrenoceptor blocking drugs on the myocardial circulation. National Institutes of Health.

- Ali, A., & Patel, C. (2025). Beta2-Receptor Agonists and Antagonists. NCBI Bookshelf.

- National Center for Biotechnology Information. (n.d.). Butoxamine | C15H25NO3 | CID 134495.

- Lu, J., et al. (2022). Beta 2 Adrenergic Receptor Selective Antagonist Enhances Mechanically Stimulated Bone Anabolism in Aged Mice. PubMed Central.

- Arai, M., Sato, T., et al. (2013). Dose effects of butoxamine, a selective +¦2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat. ResearchGate.

- National Center for Biotechnology Information. (n.d.). Butaxamine | C15H25NO3 | CID 18026.

- Patil, P. N. (1968). STERIC ASPECTS OF ADRENERGIC DRUGS. VIII. OPTICAL ISOMERS OF BETA ADRENERGIC RECEPTOR ANTAGONISTS. ScienceDirect.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). butoxamine | Ligand page.

- Frontiers. (n.d.). Pharmacological effects of higenamine based on signalling pathways and mechanism of action.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). butoxamine | Ligand page.

- MilliporeSigma. (n.d.). Receptor Binding Assays.

- Al-Harrasi, A., et al. (2024). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. PubMed Central.

- Gifford Bioscience. (n.d.). About Ligand Binding Assays.

- ResearchGate. (n.d.). Putative signaling pathways downstream of dopamine receptors with....

- MDPI. (2024). Novel Properties of Old Propranolol—Assessment of Antiglycation Activity through In Vitro and In Silico Approaches.

- MDPI. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective.

- ResearchGate. (2025). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective.

- National Center for Biotechnology Information. (n.d.). Propranolol Hydrochloride | C16H22ClNO2 | CID 62882.

- MDPI. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry.

Sources

- 1. Butoxamine | Semantic Scholar [semanticscholar.org]

- 2. Butaxamine - Wikipedia [en.wikipedia.org]

- 3. Butoxamine - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. reference.md [reference.md]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. CAS 1937-89-9: Butoxamine | CymitQuimica [cymitquimica.com]

- 7. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. β2-adrenergic receptor antagonist butoxamine partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. The effect of “selective” β-adrenoceptor blocking drugs on the myocardial circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Butoxamine | C15H25NO3 | CID 134495 - PubChem [pubchem.ncbi.nlm.nih.gov]